molecular formula C16H15ClN2O2S B5812349 4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5812349
M. Wt: 334.8 g/mol
InChI Key: CGQDQNFDBHXVMR-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 4-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2-hydroxy-4,5-dimethylaniline to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide

Uniqueness

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antibacterial activity or different reactivity patterns in chemical reactions.

Properties

IUPAC Name

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-3-5-12(17)6-4-11/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDQNFDBHXVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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